molecular formula C7H10O3 B15213779 6-Hydroxyhexahydrocyclopenta[b]furan-2-one CAS No. 89898-19-1

6-Hydroxyhexahydrocyclopenta[b]furan-2-one

Cat. No.: B15213779
CAS No.: 89898-19-1
M. Wt: 142.15 g/mol
InChI Key: MBJJGJACXCAZKL-UHFFFAOYSA-N
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Description

6-Hydroxyhexahydrocyclopenta[b]furan-2-one, with a molecular formula of C7H10O3 and a molecular weight of approximately 142.15 g/mol, is a functionalized cyclopenta[b]furan derivative of interest in synthetic organic chemistry . This compound features a fused bicyclic structure combining furan-2-one and cyclopentane rings, with a hydroxyl group that serves as a key handle for further chemical modification. Compounds based on the cyclopenta[b]furan-2-one scaffold, particularly those with oxygen-containing functional groups like the hydroxy substituent, are recognized as valuable intermediates in medicinal chemistry . Related structural motifs, such as stereochemically defined cyclic ethers, are known to be critical components in the development of active pharmaceutical ingredients, serving as key ligands that can mimic peptide bonds and engage in specific hydrogen-bonding interactions with biological targets . The synthesis of similarly complex hydroxy-functionalized furanone structures can be achieved through methods such as the oxidative radical cyclization of cyclic β-keto esters with alkenes . Researchers value this chemical for its potential as a synthetic precursor and building block in the development of novel molecular templates for pharmaceutical research. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89898-19-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H10O3/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7-8H,1-3H2

InChI Key

MBJJGJACXCAZKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CC(=O)O2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Hydroxyhexahydrocyclopenta B Furan 2 One and Its Stereoisomers

Retrosynthetic Approaches and Key Bond Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For 6-Hydroxyhexahydrocyclopenta[b]furan-2-one, several key bond disconnections can be proposed to devise convergent and flexible synthetic routes.

A primary and intuitive disconnection is that of the lactone ring via a C-O bond, which corresponds to an intramolecular esterification (lactonization). This reveals a hydroxy-substituted cyclopentyl carboxylic acid as the immediate precursor. This precursor offers multiple avenues for further disconnections of the cyclopentane (B165970) ring.

Key retrosynthetic disconnections for the target molecule include:

Lactone Ring Disconnection: This is the most common approach, simplifying the bicyclic system to a monosubstituted cyclopentane derivative. The stereochemistry of the final lactonization step is often substrate-controlled.

Cyclopentane C-C Bond Disconnections:

Aldol (B89426)/Michael Addition: Disconnecting a C-C bond within the five-membered ring can lead to an acyclic precursor. This strategy is powerful as the bond formation can be guided by a wide array of stereoselective aldol or Michael addition reactions.

Cycloaddition: An alternative approach involves a [3+2] or other cycloaddition reaction to form the cyclopentane ring in a single, often stereocontrolled, step.

Ring-Closing Metathesis (RCM): A diene precursor can be cyclized to form the cyclopentene (B43876) ring, which is then further functionalized.

These disconnections highlight the central challenge: the stereocontrolled construction of the substituted cyclopentane ring. The choice of a specific retrosynthetic route dictates the strategies employed for asymmetric induction.

Enantioselective and Diastereoselective Synthesis Strategies

Achieving stereochemical control is paramount in the synthesis of this compound. Modern synthetic chemistry offers several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered. Evans oxazolidinone auxiliaries are particularly effective for stereoselective alkylations and aldol reactions. youtube.comuwindsor.ca

A potential strategy for synthesizing the target lactone would involve attaching an Evans auxiliary to an appropriate acyclic carboxylic acid derivative. A subsequent diastereoselective aldol reaction with a suitable aldehyde could form a key C-C bond, establishing two new contiguous stereocenters with high precision. youtube.comresearchgate.net Following this, the precursor would be elaborated through cyclization and removal of the auxiliary to yield the enantiopure bicyclic lactone. uwindsor.ca

Chiral AuxiliaryKey Reaction TypeTypical Diastereomeric Ratio (d.r.)Application to Target Synthesis
Evans OxazolidinonesAldol Reaction>95:5Forms a key C-C bond in the cyclopentane precursor, setting two stereocenters. youtube.com
CamphorsultamMichael Addition>90:10Could be used to introduce a side chain via conjugate addition to a cyclopentenone intermediate.
PseudoephedrineAlkylation>95:5Enables diastereoselective alkylation of an enolate to build the cyclopentane backbone. wikipedia.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, has become a mainstay of organic synthesis.

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. For the synthesis of cyclopentane systems, aminocatalysis is particularly powerful. For instance, an intramolecular Michael addition of a suitably functionalized linear substrate, catalyzed by a chiral secondary amine (like a prolinol derivative), could form the cyclopentane ring with high enantioselectivity. nih.gov This approach has been successfully used to construct related cyclopenta[b]benzofuran scaffolds. nih.gov

Metal-Catalyzed Asymmetric Synthesis employs chiral ligands in complex with a metal center to induce stereoselectivity.

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of a γ-keto carboxylic acid precursor could undergo a dynamic kinetic resolution, leading directly to the chiral γ-lactone with excellent diastereo- and enantioselectivity. rsc.org

Pauson-Khand Reaction (PKR): An intramolecular PKR of an enyne substrate, catalyzed by a cobalt or rhodium complex, can efficiently construct the fused cyclopentenone core, which can then be reduced and hydroxylated to give the target structure. rsc.org

Palladium-Catalyzed Cyclizations: Intramolecular allylic alkylation catalyzed by a chiral palladium complex is a robust method for forming five-membered rings. nih.gov

Catalyst TypeReactionExample Catalyst/LigandTypical Stereoselectivity
OrganocatalysisIntramolecular Michael AdditionChiral Prolinol Etherup to 96% ee nih.gov
Metal Catalysis (Ru)Asymmetric Transfer HydrogenationRu-TsDPEN>20:1 dr, 99% ee rsc.org
Metal Catalysis (Pd)Intramolecular Allylic AlkylationPd(0) with Trost LigandHigh d.r. and ee nih.gov

Enzymes offer unparalleled selectivity under mild conditions, making them highly attractive catalysts for asymmetric synthesis. u-szeged.hu Two primary chemoenzymatic strategies are particularly relevant for the synthesis of this compound.

Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes catalyze the oxidation of ketones to esters or lactones by inserting an oxygen atom next to the carbonyl group. nih.govrsc.org A key strategy would involve the synthesis of a racemic or achiral bicyclic ketone precursor, hexahydro-2H-cyclopenta[b]furan-2-one. A selective BVMO could then perform a regioselective and potentially enantioselective Baeyer-Villiger oxidation to install the lactone functionality, yielding the desired product. nih.govrsc.org The substrate scope of BVMOs is broad, and they are known to act on various bicyclic ketones. rsc.orgrsc.org

Lipase-Catalyzed Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. Lipases are commonly used to resolve racemic alcohols via enantioselective acylation. units.it A racemic mixture of the target molecule, (±)-6-Hydroxyhexahydrocyclopenta[b]furan-2-one, could be subjected to resolution using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) and an acyl donor like vinyl acetate. researchgate.net This would result in the separation of the unreacted, enantiopure alcohol and the corresponding acylated enantiomer, both with high optical purity. mdpi.com

Enzyme ClassStrategySubstrateKey Advantage
Baeyer-Villiger Monooxygenase (BVMO)Asymmetric OxidationBicyclic Ketone PrecursorHigh regio- and enantioselectivity. rsc.org
Lipase (e.g., CAL-B)Kinetic ResolutionRacemic Hydroxy LactoneAccess to both enantiomers with high ee. mdpi.comnih.gov

Development of Novel Synthetic Routes

The drive for efficiency in organic synthesis has led to the development of routes that form multiple bonds in a single operation, minimizing purification steps and resource consumption.

Cascade (or domino) reactions are processes where a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity. rsc.org Such reactions are highly desirable for constructing fused ring systems like this compound.

A notable example is a multicomponent domino reaction that synthesizes cyclopenta[b]furan-2-ones from Meldrum's acid, a conjugated dienal, and an alcohol in one pot. acs.org This reaction proceeds through an initial Knoevenagel condensation followed by a cascade of cycloisomerization and fragmentation, stereoselectively forming four new bonds and two new rings. acs.org Adapting this methodology could provide a rapid entry into the core structure of the target molecule.

Other powerful cascade approaches include:

Organocatalytic Cascades: A Michael addition initiated by an organocatalyst can be followed by an intramolecular aldol cyclization to construct the functionalized cyclopentane ring. mdpi.com

Metal-Catalyzed Cascades: Gold(I) catalysis can trigger complex cyclization cascades of enyne substrates to form fused furan (B31954) systems. nih.gov

These strategies represent the forefront of synthetic efficiency, enabling the construction of intricate molecular architectures from simple precursors in a highly controlled and step-economical fashion.

Radical Cyclization Approaches

Radical cyclization reactions represent a powerful tool in organic synthesis for the construction of cyclic systems, including the fused bicyclic core of this compound. harvard.eduprinceton.edu These reactions proceed through highly reactive radical intermediates and are particularly effective for forming five-membered rings. harvard.edu The general strategy involves the generation of a radical species that subsequently attacks an intramolecular double bond, leading to the formation of a new carbon-carbon bond and the desired cyclic structure. princeton.edu

The regioselectivity of the cyclization is a critical aspect, governed by "Baldwin's rules," which generally favor the exo cyclization pathway for the formation of five-membered rings. In the context of synthesizing the hexahydrocyclopenta[b]furan-2-one scaffold, a typical precursor would be an acyclic molecule containing a radical precursor (e.g., a halide or a thiohydroxamate ester) and a suitably positioned alkene or alkyne. princeton.edu

Common methods for generating the initial radical involve the use of tin hydrides, such as tributyltin hydride (Bu3SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). princeton.edu The tin radical abstracts an atom (e.g., a halogen) from the substrate to form a carbon-centered radical, which then undergoes cyclization. The resulting cyclized radical is subsequently quenched by the tin hydride, regenerating the tin radical and propagating the chain reaction.

While specific examples detailing the radical cyclization synthesis of this compound are not prevalent in the reviewed literature, the general applicability of this methodology is well-established for similar structures. For instance, metalloradical cyclization using cobalt(II) complexes has been shown to be effective for the synthesis of substituted furans from alkynes and α-diazocarbonyls, demonstrating the utility of radical-based methods in constructing furan-containing heterocycles. nih.gov The key advantages of radical cyclizations include their high functional group tolerance and the mild, neutral reaction conditions under which they are often performed. princeton.edunih.gov

Table 1: Key Features of Radical Cyclization in Organic Synthesis
FeatureDescriptionRelevance to Target Compound Synthesis
Radical InitiatorsChemical species that initiate the radical chain reaction. Common examples include AIBN and benzoyl peroxide.Essential for starting the cyclization process from a suitable acyclic precursor.
Radical PrecursorsFunctional groups within the starting material that can be converted into a radical. Examples include alkyl halides, xanthates, and thiohydroxamate esters.The choice of precursor influences the reaction conditions and efficiency.
MediatorsReagents that propagate the radical chain reaction, such as tributyltin hydride (Bu3SnH).Tin-based reagents are common, but greener alternatives are increasingly sought.
RegioselectivityThe preference for forming one constitutional isomer over another. Typically governed by Baldwin's rules, favoring 5-exo-trig cyclization for cyclopentane ring formation.Crucial for ensuring the formation of the desired fused five-membered ring system.
StereoselectivityThe preferential formation of one stereoisomer. Often controlled by the conformation of the transition state, favoring chair-like structures with substituents in pseudo-equatorial positions. harvard.eduImportant for controlling the relative stereochemistry of the substituents on the newly formed ring.

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance in the pharmaceutical and chemical industries. researchgate.net The goal is to design synthetic routes that are more environmentally benign, safer, and more efficient. nih.gov This involves considering factors such as atom economy, the use of renewable resources, the reduction of waste, and the use of less hazardous chemicals. nih.govrsc.org

One-pot synthesis and multicomponent reactions are powerful strategies that align with green chemistry principles by reducing the number of synthetic steps and purification processes, thereby minimizing solvent use and waste generation. nih.gov For the synthesis of furan-containing compounds, methods utilizing microwave irradiation have been developed as a green alternative to conventional heating, often leading to shorter reaction times and improved yields. rsc.org

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses in greener solvents, such as water or bio-based solvents, is a key objective. researchgate.net For instance, ligand-free one-pot syntheses of pyranopyrazoles have been successfully conducted in water. researchgate.net

Biocatalysis offers a highly attractive green approach, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. researchgate.net The asymmetric bioreduction of a furan-containing ketone to its corresponding chiral alcohol using Lactobacillus paracasei has been demonstrated on a gram scale, achieving excellent conversion and enantiomeric excess. researchgate.net This highlights the potential for developing biocatalytic steps in the synthesis of chiral intermediates for this compound and its stereoisomers.

Table 2: Application of Green Chemistry Principles to Synthesis
Principle of Green ChemistryPotential Application in Synthesis
PreventionDesign synthetic routes that minimize the generation of waste.
Atom EconomyEmploy reactions that maximize the incorporation of all materials used in the process into the final product, such as addition and cycloaddition reactions.
Less Hazardous Chemical SynthesesUse and generate substances that possess little or no toxicity to human health and the environment. Avoid reagents like heavy metals where possible.
Designing Safer ChemicalsDesign chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesMinimize or eliminate the use of auxiliary substances (e.g., solvents, separating agents). If used, they should be innocuous. Water or bio-solvents are preferred. researchgate.net
Design for Energy EfficiencyConduct synthetic methods at ambient temperature and pressure. Microwave-assisted synthesis can be an energy-efficient alternative. rsc.org
Use of Renewable FeedstocksUtilize starting materials derived from renewable sources, such as biomass, where technically and economically practicable. Furan derivatives can often be sourced from biomass. rsc.org
Reduce DerivativesMinimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection) as such steps require additional reagents and can generate waste. nih.gov
CatalysisEmploy catalytic reagents (as selective as possible) over stoichiometric reagents. Biocatalysts and chemo-catalysts are preferred. researchgate.netresearchgate.net
Design for DegradationDesign chemical products so that at the end of their function they can break down into innocuous degradation products.
Real-time Analysis for Pollution PreventionDevelop analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionChoose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Synthesis of Stereoisomers and Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity and properties of a lead compound. For this compound, this involves the synthesis of various stereoisomers and structural analogues to understand how specific structural features influence its biological function. rsc.orgnih.gov

The hexahydrocyclopenta[b]furan-2-one core contains multiple stereocenters, meaning that several stereoisomers are possible. The spatial arrangement of substituents can significantly impact how the molecule interacts with biological targets. Therefore, the development of enantioselective and diastereoselective synthetic methods is crucial. nih.gov Organocatalysis, for example, has been successfully employed for the enantioselective construction of related cyclopenta[b]benzofuran scaffolds, achieving excellent stereoselectivities through intramolecular cyclization strategies. nih.gov Such approaches could be adapted to control the stereochemistry during the synthesis of the target compound.

The synthesis of analogues involves systematic modification of the parent structure. nih.govnih.gov For this compound, modifications could be targeted at several positions:

The Hydroxyl Group: The hydroxyl group could be esterified, etherified, or replaced with other functional groups (e.g., amino, halogen) to probe the importance of its hydrogen-bonding capacity.

The Lactone Ring: The lactone could be opened to the corresponding hydroxy acid or converted to a lactam to assess the role of the ester functionality.

The Cyclopentane Ring: Substituents could be introduced at various positions on the cyclopentane ring to explore steric and electronic effects on activity. nih.gov

By synthesizing a library of such analogues and evaluating their biological activity, researchers can build a comprehensive SAR profile. rsc.org This information is invaluable for designing new compounds with improved potency, selectivity, and pharmacokinetic properties. For example, in the development of coruscanone A analogs, modifications to the cyclopentenedione (B8730137) ring and the side chain were crucial in identifying the pharmacophore responsible for antifungal activity. nih.gov Similarly, the synthesis of a novel furan-containing prostacyclin analogue was undertaken to investigate the structure-activity relationship in that class of compounds. clockss.org

Table 3: Strategies for Analogue Synthesis for SAR Studies
Modification SiteSynthetic StrategyRationale for SAR
C6-Hydroxyl GroupAcylation, alkylation, oxidation, or substitution reactions.To evaluate the role of the hydroxyl group as a hydrogen bond donor/acceptor and its impact on polarity.
Lactone CarbonylReduction to a diol, amidation to a lactam, or reaction with Grignard reagents.To determine the importance of the carbonyl group as a hydrogen bond acceptor and its electrophilicity.
Fused Ring SystemSynthesis of analogues with different ring sizes (e.g., cyclopentane to cyclohexane) or introduction of heteroatoms.To probe the optimal ring size and conformation for biological activity.
Cyclopentane BackboneIntroduction of alkyl, aryl, or functional groups at various positions.To explore steric tolerance and potential for additional binding interactions within a target's active site.
StereochemistryEnantioselective or diastereoselective synthesis to obtain specific stereoisomers. nih.govrsc.orgTo determine the optimal 3D arrangement of functional groups for target binding, as biological systems are chiral.

Reactivity and Mechanistic Investigations of 6 Hydroxyhexahydrocyclopenta B Furan 2 One

Electrophilic and Nucleophilic Transformations of the Lactone Moiety

The lactone ring in 6-Hydroxyhexahydrocyclopenta[b]furan-2-one is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic attack typically targets the electrophilic carbonyl carbon, leading to ring-opening reactions. The course of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the carbonyl group, which upon acidic workup, would yield a diol. Milder nucleophiles, like amines or alkoxides, can induce aminolysis or transesterification, respectively, resulting in the formation of amides or new esters with the cyclopentane (B165970) ring retaining its hydroxyl group. The regioselectivity of the ring opening is governed by the strain of the bicyclic system and the stereoelectronic effects of the substituents.

Electrophilic activation of the lactone is also a plausible transformation. Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by even weak nucleophiles. Brønsted acids can catalyze the hydrolysis of the lactone to the corresponding hydroxy acid.

Reagent Type Example Reagent Expected Product Reaction Type
Strong NucleophileGrignard Reagent (RMgX)DiolNucleophilic Addition
Mild NucleophileAmine (RNH2)Hydroxy-amideAminolysis
Mild NucleophileAlcohol (ROH)/Acid or Base catalystHydroxy-esterTransesterification
Electrophile/NucleophileH3O+Hydroxy-carboxylic acidHydrolysis

Stereospecific and Stereoselective Reactions at the Hydroxylated Cyclopentane Ring

The presence of a hydroxyl group and multiple stereocenters on the cyclopentane ring makes this compound a candidate for various stereospecific and stereoselective reactions. The stereochemistry of the starting material can significantly influence the stereochemical outcome of these reactions.

The hydroxyl group can direct the stereochemical course of reactions such as epoxidations, hydrogenations, or osmylations on an unsaturated precursor to this molecule. For instance, directing effects of the hydroxyl group could lead to the formation of a specific diastereomer of an epoxide on an analogous cyclopentene (B43876) ring.

Furthermore, nucleophilic substitution at the carbon bearing the hydroxyl group, after its conversion to a suitable leaving group (e.g., a tosylate or mesylate), would be expected to proceed with inversion of configuration via an S_N2 mechanism, a classic example of a stereospecific reaction. The stereochemical outcome of reactions at other positions on the ring will be influenced by the steric hindrance imposed by the bicyclic lactone framework and the existing stereocenters. The development of stereoselective methods for the synthesis of functionalized cyclopentanes is an active area of research, with strategies often relying on chiral catalysts or auxiliaries to control the stereochemistry. nih.govnih.gov

Rearrangement Reactions and Fragmentation Pathways

Under certain conditions, this compound and related structures can undergo rearrangement reactions. Acid-catalyzed conditions, for example, could promote Wagner-Meerwein type rearrangements of the cyclopentane ring, particularly if a carbocation intermediate is formed. The strain within the bicyclic system could be a driving force for such rearrangements, leading to more stable ring systems.

In the context of mass spectrometry, the molecule is expected to exhibit characteristic fragmentation pathways. The study of the fragmentation of five-membered lactones by electrospray ionization tandem mass spectrometry has shown that common fragmentation patterns involve the neutral loss of CO and/or H₂O. researchgate.net For this compound, initial fragmentation would likely involve the loss of water from the hydroxyl group, followed by the loss of carbon monoxide from the lactone moiety. The fragmentation pattern can provide valuable structural information and is influenced by the stability of the resulting fragment ions. researchgate.netnih.govlibretexts.org

Table of Potential Mass Spectrometry Fragments

Fragment Proposed Structure m/z (relative)
[M-H₂O]+Loss of water from the hydroxyl groupM-18
[M-CO]+Loss of carbon monoxide from the lactoneM-28
[M-H₂O-CO]+Sequential loss of water and carbon monoxideM-46

Oxidative and Reductive Manipulations

The hydroxyl group and the lactone moiety of this compound are both redox-active. The secondary alcohol can be oxidized to the corresponding ketone using a variety of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation would yield a β-keto lactone, a versatile synthetic intermediate. Selective oxidation of cyclic ethers to lactones has been demonstrated using catalysts like Au/CeO₂, suggesting that the core lactone structure is stable under certain oxidative conditions. rsc.org

Conversely, the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the lactone to a diol. wikipedia.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, could potentially achieve a partial reduction to the corresponding lactol (a hemiacetal).

Reagent Target Functional Group Product Functional Group Reaction Type
PCC, Swern, or Dess-MartinSecondary AlcoholKetoneOxidation
LiAlH₄LactoneDiolReduction
DIBAL-H (low temp.)LactoneLactolPartial Reduction

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound. While direct C-H activation on the cyclopentane ring adjacent to the hydroxyl group or the lactone could be challenging, related systems have shown that carboxylate-directed C-H activation can lead to the formation of bicyclic lactones. nature.com This suggests that the inherent functionality of the target molecule could be exploited to direct further transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed if an appropriate leaving group (e.g., a triflate derived from the hydroxyl group or a halide on the cyclopentane ring) is introduced. Rhodium and palladium complexes are also known to catalyze carbonylative cyclization reactions to form lactones. bohrium.com Transition-metal-catalyzed reactions often proceed with high chemo- and regioselectivity, providing efficient routes to complex molecular architectures. nii.ac.jprsc.org

Photochemical and Electrochemical Reactivity Studies

The photochemical reactivity of bicyclic lactones can involve various transformations, including [2+2] cycloadditions and rearrangements. acs.org Irradiation with UV light could potentially lead to decarbonylation or other ring-opening or rearrangement reactions, depending on the specific chromophores present in the molecule and its derivatives. The photochemistry of related sydnones has been shown to produce bicyclic lactone valence isomers. researchgate.netpublish.csiro.au

The electrochemical behavior of this compound would be influenced by both the lactone and the hydroxyl group. The hydroxyl group can be electrochemically oxidized. Studies on the electro-oxidation of butanediols have shown that the position of the hydroxyl groups affects the reactivity. rsc.org The lactone itself can also undergo electrochemical reactions. The electrochemical oxidation of some lactones has been observed to occur at the α-carbon to the carbonyl group. electrochemsci.org Cyclic voltammetry could be used to determine the oxidation and reduction potentials of the molecule, providing insights into its electronic properties and potential for electrochemical transformations. electrochemsci.orgresearchgate.net

Applications of 6 Hydroxyhexahydrocyclopenta B Furan 2 One As a Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

The most prominent and well-documented application of 6-Hydroxyhexahydrocyclopenta[b]furan-2-one, widely known in the scientific literature as the Corey lactone diol, is as a key intermediate in the total synthesis of prostaglandins (B1171923) and their analogues. nih.govmdpi.com Prostaglandins are a class of physiologically active lipid compounds that exhibit a wide range of biological activities, making them important targets for pharmaceutical development. The Corey lactone provides the core cyclopentane (B165970) ring with the requisite stereochemistry, upon which the two side chains characteristic of prostaglandins are appended.

Numerous efficient and scalable synthetic routes to various prostaglandins have been developed starting from this key intermediate. ias.ac.inresearchgate.net These syntheses often involve a sequence of reactions including protection of the hydroxyl groups, reduction of the lactone to a lactol, and subsequent olefination reactions (e.g., Wittig reaction) to introduce the side chains.

Beyond the realm of prostaglandins, the fundamental structural motif of this compound has served as a precursor in the synthesis of other complex natural products. For instance, synthetic strategies towards Brefeldin A, a macrolide antibiotic with antiviral and antitumor properties, have utilized intermediates that share the bicyclic lactone core. mdpi.comnih.gov Furthermore, an analogue of the Corey lactone has been synthesized from the iridoid glucoside aucubin, demonstrating its utility in accessing modified natural product structures.

The following table summarizes some of the key natural products synthesized using this compound or its direct derivatives as a key building block.

Natural Product/AnalogueClassKey Synthetic Strategy from Precursor
Prostaglandin (B15479496) F2α (PGF2α)ProstaglandinLactone reduction followed by Wittig olefination.
LatanoprostProstaglandin AnalogueSwern oxidation, allylic reduction, and Wittig reaction. ias.ac.in
BimatoprostProstaglandin AnalogueSimilar strategies involving olefination and functional group manipulation.
TravoprostProstaglandin AnalogueMulti-step synthesis utilizing the chiral core. researchgate.net
CloprostenolProstaglandin AnalogueChemoenzymatic routes have been developed for scalability.
Brefeldin AMacrolideSynthetic approaches leverage the fused ring system. mdpi.comnih.gov

Utilization in the Construction of Biologically Relevant Scaffolds and Intermediates

The inherent biological relevance of the prostaglandins has cemented the importance of the this compound scaffold in medicinal chemistry. Its structure is a privileged motif for the development of new therapeutic agents, particularly for the treatment of glaucoma. ias.ac.in Latanoprost, Bimatoprost, and Travoprost are all examples of widely used drugs for lowering intraocular pressure that are synthesized from this versatile building block. ias.ac.inresearchgate.net

The synthesis of these prostaglandin analogues showcases the utility of the Corey lactone diol in creating a library of structurally related compounds with fine-tuned biological activities. The key transformations involved in these syntheses are summarized below.

Prostaglandin AnalogueKey Transformations from this compound
Latanoprost1. Protection of hydroxyl groups. 2. Reduction of lactone to lactol. 3. Wittig reaction to introduce the α-chain. 4. Oxidation of the primary alcohol to an aldehyde. 5. Horner-Wadsworth-Emmons reaction to install the ω-chain. 6. Deprotection and selective reduction. ias.ac.in
BimatoprostSimilar synthetic sequence to Latanoprost with modifications to the ω-chain.
TravoprostConvergent synthetic strategies that append the side chains to the core scaffold. researchgate.net

Precursor in Methodology Development for Fused Ring Systems

While this compound is a product of sophisticated synthetic methodologies, its application as a starting material for the development of new general methods for constructing fused ring systems is not extensively documented in the current literature. The focus has predominantly been on the total synthesis of specific, complex target molecules rather than leveraging its structure to explore novel cyclization or annulation strategies.

However, the vast body of work on the synthesis of the Corey lactone itself has significantly contributed to the advancement of synthetic methodology. nih.govresearchgate.net These synthetic routes often feature key transformations such as Diels-Alder reactions, Baeyer-Villiger oxidations, and various cyclization cascades that have broader applications in organic synthesis.

Derivatization for Functional Material Precursors (Excluding specific properties)

The scientific literature to date does not indicate significant exploration into the derivatization of this compound for the primary purpose of creating functional material precursors. Searches for its use in the synthesis of polymers, liquid crystals, or other materials have not yielded specific examples. The research focus for this compound has remained steadfastly within the domain of natural product synthesis and medicinal chemistry, owing to its highly valuable and stereochemically rich structure for creating biologically active molecules.

Computational and Theoretical Studies on 6 Hydroxyhexahydrocyclopenta B Furan 2 One

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 6-Hydroxyhexahydrocyclopenta[b]furan-2-one is crucial for its reactivity and biological interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and its dynamic behavior over time.

While direct MD simulation studies on this compound are scarce, studies on similar lactone-containing molecules, such as γ-valerolactone, have been performed. These simulations provide insights into the solvent interactions and the flexibility of the lactone ring. For this compound, MD simulations could be employed to:

Determine the most stable conformations in different solvents.

Analyze the hydrogen bonding network involving the hydroxyl group and the lactone carbonyl group, both intramolecularly and with solvent molecules.

Understand the flexibility of the bicyclic system and the barriers to conformational changes.

Such studies would be invaluable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Electronic Structure and Reactivity Predictions (e.g., DFT, FMO theory)

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. From the electronic structure, a wealth of information about reactivity can be derived. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

For this compound, DFT calculations could predict:

Charge distribution: Identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The carbonyl carbon of the lactone is expected to be electrophilic, while the oxygen atoms are nucleophilic.

HOMO and LUMO energies and distributions: The HOMO is likely to be localized around the oxygen atoms, indicating these are the sites of electron donation in a reaction. The LUMO is likely to be centered on the carbonyl group, indicating this is the site of electron acceptance. The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability. ucsb.edupku.edu.cn

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative potential that are important for intermolecular interactions.

FMO theory suggests that the reactivity of this compound would be governed by the energies and shapes of its frontier orbitals. For example, in a reaction with a nucleophile, the interaction would be between the nucleophile's HOMO and the LUMO of the lactone's carbonyl group. Conversely, in a reaction with an electrophile, the interaction would involve the electrophile's LUMO and the HOMO of the hydroxyl or carbonyl oxygen atoms.

Elucidation of Reaction Mechanisms via Computational Chemistry

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed picture of how a reaction proceeds can be obtained.

A key synthetic route to the hexahydrocyclopenta[b]furan-2-one ring system is the Baeyer-Villiger oxidation of the corresponding bicyclo[3.2.0]heptan-6-one. A DFT study has been performed on the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide. This study analyzed the thermodynamics and kinetics of the two possible regioisomeric pathways, leading to the formation of either 2-oxabicyclo[3.3.0]octan-3-one (the lactone skeleton of our target molecule) or 3-oxabicyclo[3.3.0]octan-2-one.

The computational results showed that the formation of the 2-oxabicyclo[3.3.0]octan-3-one isomer is both kinetically and thermodynamically favored. The activation Gibbs free energy for the formation of this product was calculated to be lower than that for the alternative regioisomer. This computational finding is in good agreement with experimental observations, demonstrating the predictive power of DFT in understanding reaction selectivity. This type of computational analysis is crucial for optimizing reaction conditions and designing synthetic routes to complex molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (Focus on molecular descriptors and activity prediction mechanisms)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of this compound, which may possess interesting biological activities (as many iridoid lactones do), QSAR can be a valuable tool in drug discovery. nih.govmdpi.comnih.gov

A QSAR study involves several key steps:

Data Set: A series of analogs of this compound would need to be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) measured.

Molecular Descriptors: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties. hufocw.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The choice of molecular descriptors is critical for a successful QSAR model. For analogs of this compound, these descriptors could be categorized as follows:

Descriptor CategoryExamplesRelevance to this compound Analogs
Constitutional Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bondsBasic properties that influence bioavailability and solubility.
Topological Connectivity indices (e.g., Kier & Hall), Shape indicesDescribe the branching and overall shape of the molecule, which is important for fitting into a binding site.
Geometrical (3D) Molecular surface area, Molecular volume, Shadow indicesQuantify the three-dimensional size and shape of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, Partial charges on atomsDescribe the electronic properties that govern intermolecular interactions like hydrogen bonding and electrostatic interactions.
Hydrophobic LogP (octanol-water partition coefficient)A measure of the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogs of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Advanced Analytical Techniques in the Structural and Mechanistic Study of 6 Hydroxyhexahydrocyclopenta B Furan 2 One

The rigorous structural and stereochemical characterization of 6-hydroxyhexahydrocyclopenta[b]furan-2-one and its derivatives is fundamental to understanding their chemical behavior and potential applications. As a core structure found in many iridoid lactones, which are significant in natural product synthesis, its complex stereochemistry necessitates the use of sophisticated analytical methodologies. These techniques are crucial for elucidating the three-dimensional structure of its derivatives, determining absolute configurations, and analyzing complex reaction mixtures that arise during its synthesis and modification.

Mechanistic Biological Investigations of 6 Hydroxyhexahydrocyclopenta B Furan 2 One Analogs

Molecular Mechanisms of Antimicrobial Activity, including Quorum Sensing Inhibition

Furanone derivatives have been identified as potent modulators of bacterial communication, a process known as quorum sensing (QS). This cell-to-cell signaling mechanism regulates gene expression in response to population density and is crucial for biofilm formation and virulence in many pathogenic bacteria. The antimicrobial strategy of furanone analogs often revolves around the disruption of QS pathways rather than direct bactericidal or bacteriostatic action, which reduces the selective pressure for the development of resistance. researchgate.net

In Gram-negative bacteria, such as Pseudomonas aeruginosa, the QS system is well-characterized and relies on N-acylhomoserine lactone (AHL) signaling molecules. Furanone compounds, being structural analogs of AHLs, can competitively bind to the LuxR-type transcriptional regulators. nih.gov This competitive inhibition prevents the binding of the native AHL autoinducers, thereby blocking the activation of QS-controlled genes responsible for virulence factor production and biofilm maturation. nih.gov Molecular docking and molecular dynamics simulations have provided insights into these interactions, showing that furanones can occupy the ligand-binding pocket of QS receptors like LasR and RhlR. nih.gov The binding affinity and inhibitory activity are influenced by the specific substitutions on the furanone ring, with factors like halogenation and the length of alkyl side chains playing a crucial role. nih.gov

The antimicrobial mechanisms of furanone derivatives are not limited to Gram-negative bacteria. In Gram-positive bacteria, which utilize a different QS system based on autoinducing peptides, furanones have also been shown to inhibit biofilm formation. While the exact molecular targets are still under investigation, evidence suggests that the mechanism in Gram-positive bacteria may involve the induction of reactive oxygen species (ROS), leading to cellular damage.

Interactive Table: Quorum Sensing Inhibition by Furanone Analogs

Bacterial Species Quorum Sensing System Furanone Analog Target Mechanism of Action
Pseudomonas aeruginosa LasI/LasR, RhlI/RhlR LasR, RhlR Competitive binding to AHL receptors
Chromobacterium violaceum CviI/CviR CviR Interference with AHL signaling

Biochemical Pathway Modulation and Enzyme Interaction Studies

The biological activity of furanone scaffolds extends beyond antimicrobial effects to the modulation of key biochemical pathways through enzyme inhibition. A significant area of investigation has been their potential as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. Notably, the hexahydrofuro[2,3-b]furan-3-ol scaffold, which is structurally related to 6-hydroxyhexahydrocyclopenta[b]furan-2-one, is a key component of darunavir, an FDA-approved HIV-1 protease inhibitor. purdue.edu The design and synthesis of various substituted tetrahydrofuran (B95107) derivatives have been pursued to create potent, non-peptidic HIV-1 protease inhibitors. nih.govnih.gov These compounds are designed to interact with the S2 subsite of the enzyme's active site, forming hydrogen bonds and van der Waals interactions with the protein backbone. nih.govnih.gov High-resolution X-ray crystallography has been instrumental in visualizing these binding interactions and guiding the development of new inhibitor designs. nih.govnih.gov

Beyond HIV-1 protease, furanone derivatives have been explored as inhibitors of other enzymes. For instance, novel furanone derivatives have been identified as potent inhibitors of Cdc7 kinase, a serine-threonine kinase involved in DNA replication and a potential target for cancer therapy. researchgate.net Similarly, certain furanone-based compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netresearchgate.net These studies highlight the versatility of the furanone scaffold in interacting with a range of enzyme active sites.

Cell-Based Mechanistic Studies

Cell-based assays provide a crucial platform for understanding the effects of this compound analogs on cellular processes, independent of their potential therapeutic applications. These studies offer insights into the fundamental biological responses elicited by these compounds.

One area of investigation has been the antiproliferative effects of furanone derivatives. For example, a series of furan-ring fused chalcones were synthesized and evaluated for their ability to inhibit the proliferation of HL60 promyelocytic leukemia cells. nih.gov The study found that the incorporation of a furan (B31954) moiety into the chalcone (B49325) structure significantly enhanced its antiproliferative activity compared to the parent compound. nih.gov Such studies help to elucidate the structural features of the furanone scaffold that are important for modulating cell growth and division. These investigations into the cellular effects of furanone analogs contribute to a broader understanding of their biological activity profile.

Structure-Based Drug Design Principles Applied to Furanone Scaffolds

The development of furanone-based compounds as modulators of biological activity has been significantly advanced by the application of structure-based drug design principles. These computational and structural biology techniques allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.

A key approach in the design of furanone-based inhibitors is the use of quantitative structure-activity relationship (QSAR) studies. Both 2D and 3D-QSAR models have been developed to correlate the structural features of furanone derivatives with their biological activities, such as COX-2 inhibition. researchgate.net These models help to identify the key physicochemical properties and structural motifs that govern the activity of these compounds.

Molecular docking and molecular dynamics simulations are also extensively used to predict and analyze the binding of furanone analogs to their protein targets. nih.govijper.orgijpsr.comresearchgate.net These computational methods provide detailed insights into the binding modes, interaction energies, and conformational changes that occur upon ligand binding. For example, in the context of quorum sensing inhibition, molecular docking has been used to study the interactions of furanones with the LasR and RhlR receptors of P. aeruginosa, revealing the importance of specific structural features for high-affinity binding. nih.gov This information is invaluable for the design of new furanone derivatives with enhanced inhibitory activity.

Pharmacophore modeling is another important tool in the structure-based design of furanone-based compounds. By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be used to screen virtual libraries for new furanone scaffolds or to guide the optimization of existing lead compounds. researchgate.net The integration of these computational approaches with synthetic chemistry and biological evaluation has proven to be a powerful strategy for the development of novel furanone-based molecules with tailored biological activities. bohrium.comnih.govdrugdesign.org

Interactive Table: Structure-Based Design Techniques for Furanone Scaffolds

Design Principle Application Example Target
2D/3D-QSAR Correlate structural features with biological activity COX-2 researchgate.net
Molecular Docking Predict binding modes and affinities Quorum Sensing Receptors (LasR, RhlR) nih.gov
Molecular Dynamics Simulate dynamic interactions with target proteins Quorum Sensing Receptors nih.gov

| Pharmacophore Modeling | Identify essential 3D features for activity | Cdc7 Kinase researchgate.net |

Future Research Directions and Emerging Paradigms for 6 Hydroxyhexahydrocyclopenta B Furan 2 One Chemistry

Exploration of Unconventional Synthetic Pathways

While classical approaches to lactonization are well-established, the synthesis of stereochemically complex bicyclic lactones like 6-Hydroxyhexahydrocyclopenta[b]furan-2-one calls for the exploration of more innovative and efficient synthetic strategies. Future research could focus on the following unconventional pathways:

Transition Metal-Catalyzed Cyclizations: The development of novel transition metal-catalyzed reactions offers a promising avenue for the stereocontrolled synthesis of the target molecule. For instance, palladium-catalyzed aminocarbonylative lactonization of amino propargylic alcohols has been shown to be effective for the rapid synthesis of various bicyclic lactones. rsc.orgnih.gov Adapting such methodologies to suitable precursors of this compound could provide a highly efficient and atom-economical synthetic route. Another potential strategy involves tungsten-mediated intramolecular cycloalkenation of η¹-alkynol compounds, which has been successfully employed in the synthesis of various bicyclic lactones. acs.org

Biocatalytic Approaches: The use of enzymes, such as lipases or engineered enzymes, could enable highly enantioselective and regioselective syntheses of this compound. Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could be particularly powerful for constructing the chiral centers of the molecule with high fidelity. nih.gov

Synthetic ApproachPotential AdvantagesKey Precursors/Catalysts
Palladium-Catalyzed Carbonylative LactonizationHigh efficiency, atom economy, access to novel structuresAmino propargylic alcohols, Palladium catalysts
Tungsten-Mediated CycloalkenationAccess to various ring sizes, formation of reactive intermediatesη¹-alkynol compounds, Tungsten complexes
Photochemical SynthesisGreen chemistry, mild reaction conditionsSubstituted pyranones or other suitable photo-precursors
Biocatalysis/Chemoenzymatic SynthesisHigh stereoselectivity, environmentally benignProchiral substrates, Lipases, Engineered enzymes

Investigation of Novel Reactivity Patterns

The reactivity of the this compound scaffold is largely uncharted territory. A systematic investigation of its reactivity could unveil novel transformations and provide access to a diverse range of functionalized derivatives.

Ring-Opening and Ring-Expansion Reactions: The strained bicyclic system of this compound could be susceptible to selective ring-opening reactions with various nucleophiles, providing access to highly functionalized cyclopentane (B165970) derivatives. Furthermore, exploring ring-expansion protocols could lead to the formation of novel medium-sized heterocyclic systems, which are of significant interest in drug discovery. The reactivity of related bicyclic β-lactones with organocuprates has been shown to proceed with high diastereoselectivity, suggesting a potential avenue for controlled ring-opening and functionalization. acs.org

Functionalization of the Hydroxyl Group: The secondary hydroxyl group at the 6-position serves as a key handle for further derivatization. Future studies could explore a wide range of transformations, including oxidation to the corresponding ketone, etherification, esterification, and conversion to other functional groups. These modifications would allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Domino and Cascade Reactions: The compact and functionalized structure of this compound makes it an ideal substrate for the development of domino and cascade reactions. A single synthetic operation could trigger a series of transformations, rapidly increasing molecular complexity and leading to the efficient construction of intricate molecular architectures.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields

The unique structural features of this compound make it a promising candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Chemical Biology: Many naturally occurring and synthetic lactones exhibit a wide range of biological activities. nih.gov Future research should focus on evaluating the biological profile of this compound and its derivatives. This could involve screening for antimicrobial, antifungal, antiviral, and anticancer activities. The development of focused libraries of derivatives could facilitate the identification of structure-activity relationships (SAR) and the optimization of lead compounds. The furanone core is present in numerous bioactive compounds, suggesting that this scaffold could interact with various biological targets. rsc.org

Materials Science: The rigid bicyclic structure of this compound could be exploited for the development of novel materials. For instance, it could serve as a monomer for the synthesis of specialty polymers with unique thermal or optical properties. Its derivatives could also be investigated as chiral dopants in liquid crystals or as building blocks for the construction of functional organic materials. The synthesis of azulene (B44059) derivatives from related 2H-cyclohepta[b]furan-2-ones highlights the potential for creating compounds with interesting electronic and optical properties. mdpi.com

Non-Toxicological Applications: Beyond pharmacology, the unique physicochemical properties of this compound could be harnessed for other applications. For example, its chirality and polarity could make it a useful chiral solvating agent or a stationary phase in chromatography. Furthermore, its potential as a flavor or fragrance compound, a common application for lactones, could be explored.

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the exploration of the chemical space around this compound, the development of high-throughput synthesis and screening methodologies is crucial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.